

Technical Guide: CAS 6882-91-3 Safety & Toxicity Profile

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Compound of Interest

Compound Name:	[1-(Aminomethyl)cyclohexyl]methanamine
CAS No.:	4441-55-8
Cat. No.:	B3021749

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Advanced Handling, Stability, and Toxicological Analysis for Research Applications

PART 1: EXECUTIVE SUMMARY & IDENTIFICATION

CAS 6882-91-3 is a specialized bicyclic dilactone derivative, chemically identified as (1S)-1-hydroxymethyl-4,7syn,8anti-trimethyl-2,5-dioxa-bicyclo[2.2.2]octane-3,6-dione. It is primarily utilized as a chiral building block in the synthesis of complex natural products (such as Antimycin analogues) and as a scaffold in medicinal chemistry for exploring stereoselective interactions.

Critical Note on Identification: Researchers should be aware that the string "6882-91-3" also appears as a partial sequence in ISBNs (e.g., 978-960-6882-91-3). In a chemical context, however, it strictly refers to the bicyclic compound described herein.

Chemical Identity Table

Parameter	Detail
CAS Number	6882-91-3
IUPAC Name	(1S)-1-(hydroxymethyl)-4,7,8-trimethyl-2,5-dioxabicyclo[2.2.2]octane-3,6-dione
Molecular Formula	C ₁₀ H ₁₄ O ₅
Molecular Weight	214.22 g/mol
Structural Class	Bicyclic Dilactone / Bridged Lactone
Physical State	White to off-white crystalline solid
Solubility	Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in water (susceptible to hydrolysis)

PART 2: HAZARD IDENTIFICATION & SAFETY FRAMEWORK

This compound is classified as a Research Chemical with a provisional hazard profile derived from its functional group reactivity (reactive cyclic esters). It acts as an electrophile capable of acylating biological nucleophiles.

GHS Classification (Provisional)

- Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
- Skin Irritation: Category 2 (H315) - Causes skin irritation.
- Eye Irritation: Category 2A (H319) - Causes serious eye irritation.
- Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.

Hierarchy of Controls

- Engineering Controls: Use only in a Class II Biosafety Cabinet or chemical fume hood to prevent inhalation of dust/aerosols.
- Personal Protective Equipment (PPE):
 - Respiratory: N95 or P100 respirator if dust formation is likely.
 - Skin: Double nitrile gloves (0.11 mm min. thickness).
 - Eyes: Chemical safety goggles (ANSI Z87.1).

Emergency Response Protocols

- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
- Skin Contact: Wash with PEG-400 or soap and water immediately. Lactones can bind proteins; rapid removal is critical.
- Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.^[1]
- Ingestion: Rinse mouth. Do NOT induce vomiting due to potential mucosal irritation.

PART 3: TOXICOLOGICAL PROFILE & MECHANISM

Mechanism of Action (MOA)

The core structure of CAS 6882-91-3 is a [2.2.2] bicyclic dilactone. This rigid framework presents two electrophilic carbonyl centers.

- Acylation: The strained lactone rings are susceptible to nucleophilic attack by serine or cysteine residues in enzymes, potentially leading to irreversible inhibition.
- Cross-linking Potential: As a bifunctional electrophile, it may induce protein-protein cross-linking under specific physiological conditions.

Toxicity Data (Inferred & Analogous)

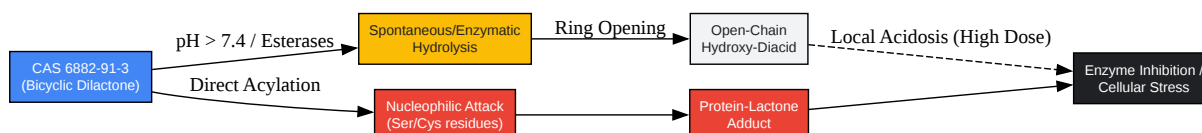
Due to the limited public toxicity datasets for this specific isomer, the profile is bridged from structural analogues (e.g., Antimycin A neutral dilactone fragments and simple bicyclic

lactones).

Endpoint	Classification	Mechanistic Insight
Acute Oral Toxicity	Moderate	Predicted LD50 (Rat) ~500–1000 mg/kg based on lactone hydrolysis rates.
Genotoxicity	Equivocal	Lactones can be mutagenic if they alkylate DNA; however, steric bulk of the trimethyl system may reduce DNA intercalation/binding.
Irritation	High	Hydrolysis releases hydroxy-acids locally, causing pH drop and tissue damage.
Sensitization	Potential	Haptens containing reactive lactones are known skin sensitizers.

Visualization: Reactivity & Metabolic Pathway

The following diagram illustrates the potential hydrolysis and protein binding pathways of the bicyclic dilactone core.



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Caption: Figure 1. Predicted metabolic fate and toxicity mechanism. The strained bicyclic system undergoes either hydrolysis to inactive acids or covalent binding to proteins.

PART 4: HANDLING, STORAGE, & STABILITY

Stability Profile

- Hydrolytic Sensitivity: High. The [2.2.2] bicyclic system is thermodynamically unstable toward hydrolysis in aqueous media, especially at pH > 7.0.
- Thermal Stability: Stable up to ~120°C (dry). Decomposes to release CO/CO₂ at elevated temperatures.

Storage Protocol

- Temperature: Store at -20°C.
- Atmosphere: Store under Argon or Nitrogen (hygroscopic).
- Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers for long-term storage of solutions.

Solubilization & Formulation

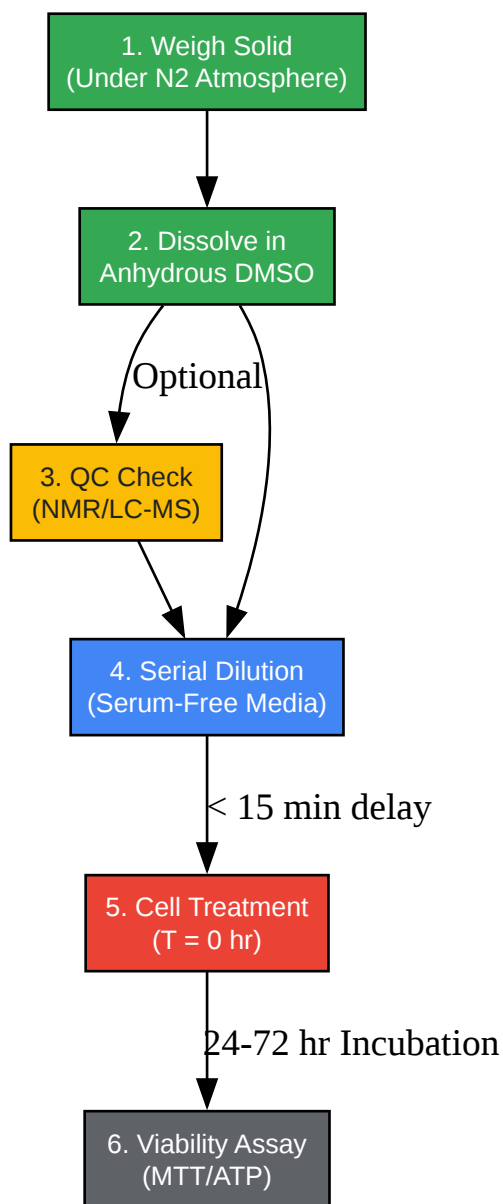
For in vitro dosing:

- Stock Solution: Dissolve in 100% DMSO (anhydrous) to 10-50 mM.
- Working Solution: Dilute into media immediately prior to use. Ensure final DMSO concentration < 0.5%.
- Stability Check: Verify integrity via LC-MS if stock is stored > 1 month.

PART 5: EXPERIMENTAL WORKFLOW

Protocol: Preparation for In Vitro Toxicity Assay

This workflow ensures accurate dosing while mitigating hydrolytic degradation.



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Caption: Figure 2. Optimized experimental workflow for handling hydrolytically sensitive lactones.

References

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